N-Acetyl-D-tyrosine
CAS No.: 19764-32-0
Cat. No.: VC21538146
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19764-32-0 |
---|---|
Molecular Formula | C11H13NO4 |
Molecular Weight | 223.22 g/mol |
IUPAC Name | (2R)-2-acetamido-3-(4-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C11H13NO4/c1-7(13)12-10(11(15)16)6-8-2-4-9(14)5-3-8/h2-5,10,14H,6H2,1H3,(H,12,13)(H,15,16)/t10-/m1/s1 |
Standard InChI Key | CAHKINHBCWCHCF-SNVBAGLBSA-N |
Isomeric SMILES | CC(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O |
SMILES | CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)O |
Introduction
Chemical Properties of N-Acetyl-D-tyrosine
Molecular Structure and Basic Properties
N-Acetyl-D-tyrosine possesses the molecular formula C₁₁H₁₃NO₄, identical to its L-enantiomer counterpart, with an average molecular weight of 223.2252 and a monoisotopic molecular weight of 223.084457909 . The key structural feature differentiating it from the L-form is the spatial orientation of the functional groups around the chiral carbon atom. In the D-form, this orientation is reversed compared to the L-form, creating a mirror image relationship between these stereoisomers.
From a chemical perspective, N-Acetyl-D-tyrosine is classified as an extremely weak basic (essentially neutral) compound based on its pKa values . This property is significant for understanding its behavior in various physiological pH environments, particularly within cellular compartments where subtle pH differences can affect molecular interactions.
Comparative Properties with N-Acetyl-L-tyrosine
While specific data on the D-isomer's physical properties is limited, we can draw comparisons with its L-counterpart to understand potential similarities and differences. The L-isomer presents as a white crystalline powder with specific melting and boiling points that might be expected to be similar for the D-isomer, though subtle differences often exist between enantiomers.
Table 1: Comparative Physical Properties of N-Acetyl-L-tyrosine and N-Acetyl-D-tyrosine
The optical rotation represents one of the most significant measurable differences between these enantiomers, with the D-form expected to rotate plane-polarized light in the opposite direction compared to the L-form. While the L-isomer has a reported specific rotation of +47.5° , the D-isomer would theoretically exhibit a negative rotation of similar magnitude, though exact measurements would require experimental verification.
Biochemical Significance
Comparison with N-Acetyl-L-tyrosine Functions
While the function of N-Acetyl-D-tyrosine remains largely unexplored, the L-enantiomer has been well-studied and serves several important biological roles that provide context for understanding potential D-isomer functions. The L-isomer is known to be involved in catecholamine production and is used in cell culture media for the biomanufacture of therapeutic recombinant proteins and monoclonal antibodies .
Additionally, N-Acetyl-L-tyrosine has demonstrated excellent solubility compared to free L-tyrosine, making it valuable as a nutrient supplement in parenteral nutrition formulations . Studies with N-Acetyl-L-tyrosine have shown that it can effectively contribute to tissue tyrosine pools when administered intravenously, as evidenced by rapid labeling of tissue tyrosine, production of ¹⁴CO₂, and incorporation of labeled tyrosine into proteins .
Whether N-Acetyl-D-tyrosine can participate in similar metabolic pathways remains unknown, as stereoisomers often interact differently with enzymes that typically exhibit high stereoselectivity. The unique presence of the D-isomer in yeast suggests it may have yeast-specific functions that differ from those of the L-isomer in other organisms.
Analytical Methods for Detection and Characterization
Identification Techniques
The identification and characterization of N-Acetyl-D-tyrosine in biological samples requires sophisticated analytical techniques capable of distinguishing between stereoisomers. Common methods that could be applied include:
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Chiral chromatography, such as high-performance liquid chromatography (HPLC) with chiral stationary phases
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Mass spectrometry for accurate molecular weight determination
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Nuclear magnetic resonance (NMR) spectroscopy for structural verification
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Circular dichroism spectroscopy to confirm stereospecific properties
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X-ray crystallography for definitive structural elucidation
The fundamental challenge in studying this compound lies in separating and distinguishing it from its L-enantiomer, which possesses identical mass and similar chemical properties. The specific techniques used to identify this compound in yeast metabolism would require specialized chiral separation methods.
Quantification Challenges
Quantifying N-Acetyl-D-tyrosine in complex biological matrices presents numerous analytical challenges, including:
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Low natural abundance compared to L-amino acid derivatives
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Potential racemization during sample preparation
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Matrix effects from biological samples
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Need for internal standards with similar chemical properties
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Limited commercial availability of pure reference standards
These challenges may partially explain the limited research on this compound and highlight the need for advanced analytical approaches in future investigations.
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